tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 156496-92-3
VCID: VC11634200
InChI: InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3
SMILES:
Molecular Formula: C10H14BrNO3
Molecular Weight: 276.13 g/mol

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

CAS No.: 156496-92-3

Cat. No.: VC11634200

Molecular Formula: C10H14BrNO3

Molecular Weight: 276.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate - 156496-92-3

Specification

CAS No. 156496-92-3
Molecular Formula C10H14BrNO3
Molecular Weight 276.13 g/mol
IUPAC Name tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate
Standard InChI InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3
Standard InChI Key JKXASHFASIJCPO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC=C(C(=O)C1)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a tetrahydropyridine ring—a six-membered heterocycle with one nitrogen atom and two double bonds. Key substituents include:

  • A bromine atom at position 4, imparting electrophilic reactivity.

  • A ketone group at position 3, enabling nucleophilic additions.

  • A Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) at position 1, serving as a protective moiety for amines .

The IUPAC name, tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate, reflects its stereoelectronic features. The SMILES notation CC(C)(C)OC(=O)N1C=C(C(=O)C1)Br and InChIKey JKXASHFASIJCPO-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.156496-92-3
Molecular FormulaC10H14BrNO3\text{C}_{10}\text{H}_{14}\text{BrNO}_3
Molecular Weight276.13 g/mol
SMILESCC(C)(C)OC(=O)N1C=C(C(=O)C1)Br
InChIKeyJKXASHFASIJCPO-UHFFFAOYSA-N

Spectroscopic Characteristics

While experimental spectral data (NMR, IR) are absent in the reviewed sources, analogous compounds suggest:

  • 1H^1\text{H} NMR: Signals for the Boc group’s tert-butyl protons (~1.4 ppm), olefinic protons (δ 5.5–6.5 ppm), and ketone-adjacent methylenes (δ 2.5–3.5 ppm).

  • 13C^{13}\text{C} NMR: Peaks for the carbonyl carbons (~155 ppm for Boc, ~190 ppm for ketone) and bromine-bearing carbon (~40 ppm).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Ring Formation: Cyclization of a β-keto ester precursor to generate the tetrahydropyridine backbone.

  • Bromination: Electrophilic aromatic substitution or radical bromination at position 4.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the protective group.

An alternative approach involves functionalizing preformed tetrahydropyridine derivatives. For example, oxidation of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 159503-91-0) with Jones reagent introduces the 3-oxo group .

Table 2: Comparative Analysis of Synthetic Intermediates

CompoundCAS No.Molecular FormulaKey Difference
tert-Butyl 4-bromo-3-oxo-1,2,3,6-THP-1-carboxylate156496-92-3C10H14BrNO3\text{C}_{10}\text{H}_{14}\text{BrNO}_33-Oxo group present
tert-Butyl 4-bromo-1,2,3,6-THP-1-carboxylate159503-91-0C10H16BrNO2\text{C}_{10}\text{H}_{16}\text{BrNO}_2Lacks 3-oxo group

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 4 requires careful control of reaction conditions (e.g., solvent polarity, temperature).

  • Oxidation Sensitivity: The 3-oxo group may undergo over-oxidation or side reactions if harsh oxidizing agents are used .

Physicochemical Properties

Stability and Solubility

  • Storage: Recommended at 2–8°C under inert gas to prevent degradation .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group’s lipophilicity and ketone’s polarity .

Thermal Properties

No direct data are available, but the Boc group’s thermal stability suggests decomposition above 150°C, consistent with similar carbamates.

Biological Activity and Applications

Role in Medicinal Chemistry

The compound serves as a precursor for:

  • Piperidine Alkaloids: Via hydrogenation of the tetrahydropyridine ring.

  • Covalent Inhibitors: Bromine’s leaving group ability facilitates nucleophilic substitutions in targeted drug design.

Comparison with Structural Analogs

Positional Isomers

  • 5-Bromo Isomer (CAS 1415841-82-5): Bromine at position 5 alters electronic distribution, reducing reactivity toward electrophiles compared to the 4-bromo derivative .

  • 3-Bromoazetidine Analog (CAS 1064194-10-0): Smaller azetidine ring increases strain, enhancing susceptibility to ring-opening reactions .

Table 3: Reactivity Trends in Brominated Heterocycles

CompoundBromine PositionRing SizeReactivity Toward SN2
4-Bromo-THP-Boc46-memberedModerate
5-Bromo-THP-Boc 56-memberedLow
3-Bromoazetidine-Boc 34-memberedHigh

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